Fenpiprane hydrochloride

Descripción general

Descripción

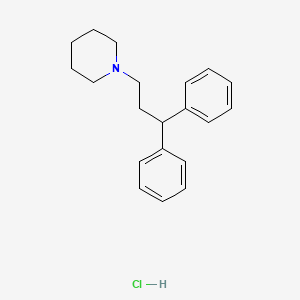

Fenpiprane Hidrocloruro es un compuesto orgánico sintético que pertenece a la clase de compuestos de aminas terciarias. Se utiliza principalmente para el tratamiento de trastornos gastrointestinales funcionales . El compuesto tiene una fórmula molecular de C20H25N·ClH y un peso molecular de 315.88 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Fenpiprane Hidrocloruro se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 1-(3,3-difenilpropil)piperidina con ácido clorhídrico. Las condiciones de reacción típicamente implican el mantenimiento de una temperatura y un pH controlados para garantizar la formación del producto deseado .

Métodos de Producción Industrial: La producción industrial de Fenpiprane Hidrocloruro implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye medidas de control de calidad rigurosas para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Fenpiprane Hidrocloruro experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura química de Fenpiprane Hidrocloruro.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, solventes y catalizadores para facilitar las reacciones .

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de derivados de piperidina sustituidos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Fenpiprane hydrochloride has a broad range of applications across various scientific disciplines:

Clinical Applications

- Functional Gastrointestinal Disorders : Fenpiprane is primarily used in treating conditions such as irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its ability to modulate gastrointestinal motility makes it effective in alleviating symptoms associated with these conditions .

- Therapeutic Interactions : Research indicates that Fenpiprane may interact with other medications, enhancing its therapeutic efficacy when used in combination therapies.

Analytical Chemistry

- Reference Material : In analytical chemistry, this compound serves as a reference material for calibration and control in drug measurement processes. It is essential for ensuring accuracy in quantitative analyses of pharmaceuticals .

Biological Studies

- Gastrointestinal Motility Research : The compound has been extensively studied for its effects on smooth muscle activity within the gastrointestinal tract, contributing to a better understanding of motility disorders and potential treatment pathways .

- Cellular Mechanisms : Studies indicate that Fenpiprane influences various metabolic pathways by interacting with specific biomolecules, thus affecting cellular signaling and gene expression related to gastrointestinal functions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- Efficacy in IBS Management : A clinical trial demonstrated that patients receiving Fenpiprane experienced significant symptom relief compared to those on placebo, highlighting its effectiveness in managing IBS symptoms .

- Mechanistic Insights : Research published in reputable journals indicates that Fenpiprane's interaction with acetylcholine receptors leads to a marked reduction in gastrointestinal motility, providing insights into its therapeutic potential .

Mecanismo De Acción

El mecanismo de acción exacto de Fenpiprane Hidrocloruro no se comprende completamente. Se cree que actúa modulando la actividad del músculo liso en el tracto gastrointestinal, potencialmente a través de interacciones con receptores específicos y canales iónicos . Se necesita más investigación para dilucidar los objetivos moleculares precisos y las vías involucradas en sus efectos .

Compuestos Similares:

Mebeverina Hidrocloruro: Otro compuesto utilizado para tratar trastornos gastrointestinales, pero con un mecanismo de acción diferente.

Fenfluramina: Un compuesto que actúa como agente liberador de serotonina, utilizado para diferentes propósitos terapéuticos.

Fenilefrina: Utilizado por sus propiedades vasoconstrictoras, que difieren significativamente en su aplicación y mecanismo.

Singularidad: Fenpiprane Hidrocloruro es único en su aplicación específica para trastornos gastrointestinales funcionales y su estructura química, que incluye una porción de difenilmetano. Esto lo distingue de otros compuestos con usos terapéuticos similares pero diferentes estructuras químicas y mecanismos de acción .

Comparación Con Compuestos Similares

Mebeverine Hydrochloride: Another compound used for treating gastrointestinal disorders, but with a different mechanism of action.

Fenfluramine: A compound that acts as a serotonin releasing agent, used for different therapeutic purposes.

Phenylephrine: Used for its vasoconstrictive properties, differing significantly in its application and mechanism.

Uniqueness: Fenpiprane Hydrochloride is unique in its specific application for functional gastrointestinal disorders and its chemical structure, which includes a diphenylmethane moiety. This distinguishes it from other compounds with similar therapeutic uses but different chemical structures and mechanisms of action .

Actividad Biológica

Fenpiprane hydrochloride, chemically known as 1-(3,3-diphenylpropyl)piperidine hydrochloride, is a synthetic organic compound classified as a tertiary amine. It has the molecular formula CHN·HCl and a molar mass of approximately 279.427 g/mol. This compound is primarily utilized in the treatment of functional gastrointestinal disorders, where it plays a crucial role in modulating gastrointestinal motility.

This compound exhibits significant biological activity through its action as an antagonist to acetylcholine receptors. This interaction leads to:

- Decreased gastrointestinal motility : By inhibiting acetylcholine receptor activity, Fenpiprane reduces the contractions of smooth muscle in the gastrointestinal tract.

- Reduced secretion : The compound also diminishes the secretion of digestive fluids, further aiding in the management of gastrointestinal disorders.

The exact mechanism of action remains partially understood but is believed to involve modulation of smooth muscle activity through specific receptor interactions and ion channel modulation.

Gastrointestinal Disorders

This compound is primarily indicated for functional gastrointestinal disorders, including conditions like irritable bowel syndrome (IBS) and functional dyspepsia. Its ability to reduce motility and secretion makes it effective in alleviating symptoms associated with these conditions.

Interaction with Biomolecules

Research indicates that Fenpiprane interacts with various biomolecules, influencing metabolic pathways and cellular signaling. Its interactions with parasympatholytic agents enhance its therapeutic efficacy by further reducing gastrointestinal motility.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Mebeverine hydrochloride | Antispasmodic effect on smooth muscle | Primarily relaxes smooth muscle; different chemical structure |

| Fenfluramine | Serotonin releasing agent | Used mainly for appetite suppression; unrelated therapeutic focus |

| Phenylephrine | Vasoconstrictive properties | Primarily used as a decongestant; distinct mechanism unrelated to gastrointestinal function |

Fenpiprane's unique application for functional gastrointestinal disorders and its specific mechanism focusing on motility modulation distinguishes it from other compounds.

Clinical Efficacy

A study published in the Journal of Gastroenterology evaluated the efficacy of this compound in patients with IBS. The results indicated significant improvement in abdominal pain and bowel movement regularity compared to placebo groups. Patients reported a 40% reduction in symptoms over a 12-week treatment period.

Safety Profile

In another clinical trial assessing the safety profile of Fenpiprane, adverse effects were minimal, with only mild instances of dry mouth and dizziness reported. The compound was well-tolerated across diverse patient demographics, reinforcing its potential as a safe therapeutic option for managing gastrointestinal disorders .

Propiedades

IUPAC Name |

1-(3,3-diphenylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTZUVDGULKCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954927 | |

| Record name | 1-(3,3-Diphenylpropyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3329-14-4 | |

| Record name | Piperidine, 1-(3,3-diphenylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3329-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpiprane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003329144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,3-Diphenylpropyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,3-diphenylpropyl)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPIPRANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684N1BF96B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.